molecular formula C14H20FNO2S B8523701 O-Isopropyl (3-(tert-butoxy)-5-fluorophenyl)carbamothioate

O-Isopropyl (3-(tert-butoxy)-5-fluorophenyl)carbamothioate

Cat. No. B8523701
M. Wt: 285.38 g/mol
InChI Key: PGNSBNOSZIWQDD-UHFFFAOYSA-N
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Patent
US08933108B2

Procedure details

Under a nitrogen atmosphere, a solution of tert-butyllithium (481 ml, 737.6 mmol, 1.6 M) was added dropwise to a solution of (3-tert-Butoxy-5-fluoro-phenyl)thiocarbamic acid O-isopropyl ester (200 g, 700.83 mmol) in 2-Me-THF (1600 ml) at temperature below −65° C. The reaction temperature was warmed to −35° C., and a second portion of tert-butyllithium (388 ml, 737.6 mmol, 1.9 M) was added slowly while keeping the temperature below −35° C. The reaction mixture was then stirred at this temperature for 3 h and cooled down to −70° C. A solution of N-methyl-N-methoxy chloroacetamide (96.4 g, 700.83 mmol) in 2-MeTHF (300 ml) was added to the reaction mixture while keeping the temperature below −70° C. The mixture was then warmed to −30° C. and stirred for 45 minutes. The cold reaction mixture was quenched by dropwise addition of 30% HCl in isopropanol (240 g) followed by the addition of 1500 ml water. The organic layer was washed sequentially with 1000 ml water, 1500 ml saturated aqueous NaHCO3 and 1500 ml brine. After concentration, the resulting light brown residue was added to isopropanol (135 ml). The mixture was warmed to 50° C. and cooled down slowly to 25° C. n-heptane (135 ml) was added dropwise to the solution and the mixture was stirred overnight. The slurry was filtered and the filter cake was washed with n-heptane (40 ml) followed by another portion of n-heptane (20 ml). The cake was dried under vacuum to yield 1-(5-tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone as off-white powder (42.8 g, 17.9% yield).
Quantity
481 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
388 mL
Type
reactant
Reaction Step Two
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[CH:6]([O:9][C:10](=[S:24])[NH:11][C:12]1[CH:17]=[C:16](F)[CH:15]=[C:14]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH:13]=1)([CH3:8])[CH3:7].CN(OC)[C:27](=[O:30])[CH2:28][Cl:29]>CC1OCCC1>[C:20]([O:19][C:14]1[CH:15]=[C:16]([C:27](=[O:30])[CH2:28][Cl:29])[C:17]2[S:24][C:10]([O:9][CH:6]([CH3:8])[CH3:7])=[N:11][C:12]=2[CH:13]=1)([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
481 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(C)OC(NC1=CC(=CC(=C1)F)OC(C)(C)C)=S
Name
2-Me THF
Quantity
1600 mL
Type
solvent
Smiles
Step Two
Name
Quantity
388 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
96.4 g
Type
reactant
Smiles
CN(C(CCl)=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CC1CCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at this temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −35° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −70° C
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to −30° C.
STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by dropwise addition of 30% HCl in isopropanol (240 g)
ADDITION
Type
ADDITION
Details
followed by the addition of 1500 ml water
WASH
Type
WASH
Details
The organic layer was washed sequentially with 1000 ml water, 1500 ml saturated aqueous NaHCO3 and 1500 ml brine
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the resulting light brown residue was added to isopropanol (135 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled down slowly to 25° C. n-heptane (135 ml)
ADDITION
Type
ADDITION
Details
was added dropwise to the solution
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the filter cake was washed with n-heptane (40 ml)
CUSTOM
Type
CUSTOM
Details
The cake was dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC=1C=C(C2=C(N=C(S2)OC(C)C)C1)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.8 g
YIELD: PERCENTYIELD 17.9%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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